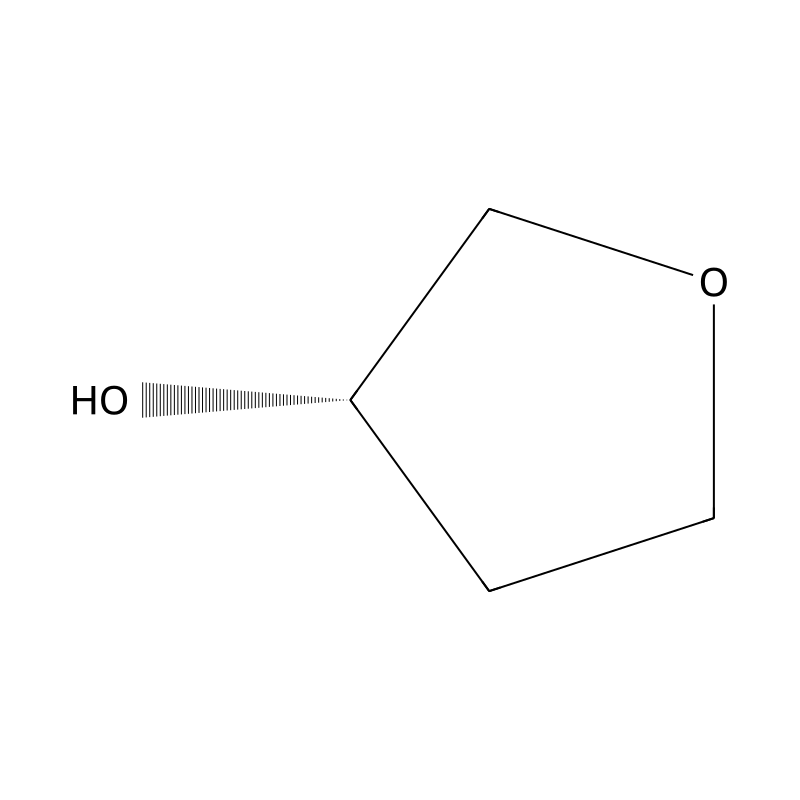

(S)-(+)-3-Hydroxytetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Intermediate:

(S)-(+)-3-Hydroxytetrahydrofuran serves as a valuable pharmaceutical intermediate, particularly in the synthesis of antiretroviral drugs. These drugs are crucial for treating HIV/AIDS infections by inhibiting the replication of the HIV virus. Studies have demonstrated the effectiveness of (S)-(+)-3-Hydroxytetrahydrofuran in the synthesis of several potent antiretroviral drugs, including Atazanavir and Darunavir [].

Organic Synthesis:

Due to its unique chemical structure and reactivity, (S)-(+)-3-Hydroxytetrahydrofuran finds application in various organic synthesis reactions. Its chiral nature allows it to act as a chiral pool starting material for the synthesis of other optically active compounds. Additionally, its cyclic ether functionality makes it a versatile building block for the construction of complex organic molecules [].

Research into Biological Activity:

Recent research has explored the potential biological activities of (S)-(+)-3-Hydroxytetrahydrofuran itself. Studies suggest that it might possess antimicrobial and anti-inflammatory properties, although further investigation is needed to elucidate the underlying mechanisms and potential therapeutic applications [, ].

(S)-(+)-3-Hydroxytetrahydrofuran, also known as 3-OH THF, is a chiral compound characterized by its molecular formula and a molecular weight of 88.11 g/mol. It appears as a colorless liquid with a normal boiling point of 179 °C and a density of 1.087 g/cm³ at 19 °C . This compound is notable for its use as an intermediate in the synthesis of various pharmaceutical agents, including retroviral drugs like amprenavir and fosamprenavir, which are utilized in the treatment of HIV/AIDS .

The biological activity of (S)-(+)-3-hydroxytetrahydrofuran is primarily linked to its role as a pharmaceutical intermediate. Its derivatives have been explored for their potential therapeutic effects, particularly in antiviral and anticancer applications. The compound has been associated with the synthesis of adenosine receptor antagonists, which may have implications in treating various diseases .

Several synthesis methods for (S)-(+)-3-hydroxytetrahydrofuran have been developed:

- From (S)-1,2,4-butanetriol: This method involves the reaction of (S)-1,2,4-butanetriol with hydrochloric acid modified montmorillonite catalyst at elevated temperatures (110 °C) for about 4 hours, yielding a high purity product .

- From L-malic acid: Another synthetic route involves esterification of L-malic acid followed by reduction with sodium borohydride and subsequent cyclization. This method is noted for its efficiency and high yield .

- Alternative methods: Other techniques include hydroboration of dihydrofurans and catalytic asymmetric hydroboration using chiral platinum complexes to achieve high enantiomeric purity .

(S)-(+)-3-Hydroxytetrahydrofuran is primarily employed as an intermediate in the pharmaceutical industry. Key applications include:

- Antiviral drugs: It serves as an intermediate for the synthesis of HIV medications such as amprenavir and fosamprenavir.

- Chemotherapy agents: The compound is also involved in developing various anticancer drugs.

- Additives in diesel fuel: Nitrate esters derived from this compound have been shown to improve the cetane number of diesel fuel .

Studies on interaction mechanisms involving (S)-(+)-3-hydroxytetrahydrofuran focus on its role as an intermediate in drug synthesis rather than direct biological interactions. Its derivatives have been investigated for their interactions with biological targets such as adenosine receptors, which play critical roles in various physiological processes .

(S)-(+)-3-Hydroxytetrahydrofuran shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxytetrahydrofuran | C4H8O2 | Racemic form; lacks chirality |

| Tetrahydrofuran | C4H8O | Non-hydroxylated form; used as a solvent |

| 2-Hydroxytetrahydrofuran | C4H8O2 | Different hydroxyl position; less pharmacological relevance |

| (R)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | Enantiomer with potential different biological activities |

The uniqueness of (S)-(+)-3-hydroxytetrahydrofuran lies in its specific chiral configuration, which imparts distinct biological properties compared to its racemic or other enantiomeric forms.

The synthetic landscape for (S)-(+)-3-hydroxytetrahydrofuran is characterized by a diversity of approaches, each with distinct mechanistic rationales, operational considerations, and stereochemical outcomes. The following sections dissect the major strategies, beginning with chiral substrate-based methods.

Chiral Substrate-Based Approaches

Chiral substrate-based syntheses leverage the inherent stereochemistry of naturally occurring or readily accessible chiral molecules. These methods often provide high enantiomeric excess and operational simplicity, making them attractive for both laboratory and industrial applications.

L-Malic Acid-Derived Synthetic Pathways

L-malic acid, a naturally occurring dicarboxylic acid with well-defined stereochemistry, serves as an excellent starting material for the synthesis of (S)-(+)-3-hydroxytetrahydrofuran. The synthetic pathway typically involves a three-step sequence: esterification, reduction, and cyclodehydration [1].

In the initial esterification step, L-malic acid is converted to its corresponding diester, often using methanol or ethanol in the presence of an acid catalyst. The diester is then subjected to selective reduction, typically employing a hydride source such as lithium aluminum hydride or sodium borohydride, to yield the corresponding diol. The final cyclodehydration step, frequently catalyzed by an acid such as p-toluenesulfonic acid, induces ring closure to form the tetrahydrofuran core with retention of stereochemistry at the 3-position.

This sequence has been reported to afford (S)-(+)-3-hydroxytetrahydrofuran with optical purities exceeding 95 percent enantiomeric excess [1]. The process is notable for its operational simplicity, high yield, and the preservation of stereochemical integrity throughout the transformation.

Butanetriol-Mediated Synthesis

Another prominent chiral substrate-based approach utilizes (S)-1,2,4-butanetriol as the starting material. This triol, accessible from chiral pool sources or by resolution of racemic mixtures, undergoes acid-catalyzed cyclization to yield (S)-(+)-3-hydroxytetrahydrofuran [1].

The cyclization is typically performed in the presence of p-toluenesulfonic acid at elevated temperatures, ranging from 180 to 220 degrees Celsius. Under these conditions, intramolecular dehydration occurs, leading to the formation of the tetrahydrofuran ring. The reaction proceeds with high stereoselectivity, as the configuration at the 3-position is dictated by the starting triol.

Research has demonstrated that this method can deliver the target compound in high yield and with excellent enantiomeric purity, provided that the starting butanetriol is of high optical quality. The operational simplicity and directness of this approach make it particularly attractive for scale-up and industrial applications.

Esterification-Reduction-Cyclodehydration Sequences

A generalized strategy for the synthesis of (S)-(+)-3-hydroxytetrahydrofuran involves a sequence of esterification, reduction, and cyclodehydration reactions [1] [2]. This approach is applicable to a variety of chiral substrates, including L-malic acid and its derivatives, and is adaptable to different protecting groups and reaction conditions.

In a typical sequence, the chiral substrate is first esterified to protect the carboxyl group(s) and facilitate subsequent reduction. The ester is then reduced to the corresponding diol, which is cyclized under acidic or thermal conditions to yield the tetrahydrofuran ring. The choice of protecting group, reducing agent, and cyclization conditions can be optimized to maximize yield and stereochemical fidelity.

This sequence offers flexibility in substrate selection and reaction conditions, allowing for the synthesis of (S)-(+)-3-hydroxytetrahydrofuran from a range of chiral precursors. The method is amenable to modification and optimization for specific applications, including the incorporation of green chemistry principles and process intensification.

Table 1. Representative Yields and Enantiomeric Excess for Chiral Substrate-Based Syntheses

| Starting Material | Key Steps | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| L-malic acid | Esterification, reduction, cyclodehydration | 80–90 | >95 | [1] |

| (S)-1,2,4-butanetriol | Acid-catalyzed cyclization | 75–85 | >95 | [1] |

| 4-halo-3-hydroxybutyric ester | Reduction, cyclization | 70–88 | >99 | [2] [3] |

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis represents a cornerstone of modern chiral molecule construction, offering the potential for high atom economy, operational efficiency, and tunable selectivity. The following subsections explore the principal catalytic approaches to (S)-(+)-3-hydroxytetrahydrofuran.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has enabled significant advances in the asymmetric synthesis of tetrahydrofuran derivatives. One notable example is the catalytic asymmetric hydrosilylation of dihydrofuran derivatives using palladium complexes bearing chiral ligands [5].

In this methodology, dihydrofuran substrates are subjected to hydrosilylation in the presence of a chiral palladium catalyst, such as a palladium complex with (R)-2-methoxy-2′-diphenylphosphino-1,1′-binaphthyl. The reaction proceeds with high enantioselectivity, yielding chiral tetrahydrofuran products with enantiomeric excesses of up to 95 percent [5]. The regioselectivity and stereoselectivity of the reaction can be fine-tuned by ligand design and reaction conditions.

The transition metal-catalyzed approach offers several advantages, including mild reaction conditions, high turnover numbers, and the potential for catalyst recycling. However, the cost and availability of chiral ligands and transition metals, as well as the need for careful optimization, remain important considerations for large-scale application.

Hydroboration Methodologies

Asymmetric hydroboration represents another powerful catalytic strategy for the synthesis of chiral tetrahydrofuran derivatives [1]. In this approach, dihydrofuran substrates are treated with borane reagents in the presence of a chiral transition metal catalyst, such as a platinum complex, to effect regio- and enantioselective hydroboration. Subsequent oxidation of the boron intermediate yields the desired (S)-(+)-3-hydroxytetrahydrofuran.

The key to success in this methodology lies in the choice of chiral catalyst, which governs the enantioselectivity of the hydroboration step. Research has demonstrated that high enantiomeric excesses can be achieved, with optical purities comparable to those obtained from chiral substrate-based approaches [1]. The hydroboration methodology is particularly attractive for its operational simplicity and compatibility with a wide range of functional groups.

Catalyst Development and Optimization

The development and optimization of chiral catalysts for the asymmetric synthesis of (S)-(+)-3-hydroxytetrahydrofuran is an area of active research. Efforts have focused on the design of ligands that impart high enantioselectivity, stability, and activity to transition metal centers.

Recent advances include the synthesis of novel phosphorus-based ligands, the exploration of bidentate and tridentate ligand frameworks, and the incorporation of steric and electronic tuning elements to enhance catalyst performance [5]. Systematic screening and mechanistic studies have provided insights into the factors governing selectivity and efficiency, enabling the rational design of improved catalytic systems.

Optimization strategies also encompass reaction conditions, such as solvent choice, temperature, and substrate concentration, as well as the development of recyclable and immobilized catalyst systems for enhanced sustainability and process efficiency.

Table 2. Catalytic Asymmetric Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran

| Method | Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrosilylation | Palladium-(R)-MOP | up to 95 | 60–85 | [5] |

| Hydroboration | Chiral platinum complex | >90 | 70–90 | [1] |

| General transition metal | Phosphorus-based chiral ligands | 85–95 | 65–90 | [5] |

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methodologies have emerged as powerful tools for the stereoselective synthesis of chiral molecules, offering advantages in selectivity, environmental compatibility, and operational simplicity.

Lipase-Mediated Kinetic Resolutions

Lipase-catalyzed kinetic resolution is a widely employed technique for the preparation of enantiomerically enriched alcohols, including (S)-(+)-3-hydroxytetrahydrofuran. In this approach, a racemic mixture of the tetrahydrofuran alcohol is subjected to selective acylation or hydrolysis in the presence of a lipase enzyme, resulting in preferential conversion of one enantiomer and enrichment of the other.

The efficiency of kinetic resolution depends on the enantioselectivity of the lipase, the nature of the acyl donor or acceptor, and the reaction conditions. High enantiomeric excesses can be achieved, particularly with engineered or immobilized lipases tailored for the substrate. The method is operationally simple and can be conducted under mild conditions, making it suitable for sensitive substrates and large-scale applications.

Whole-Cell Biotransformations

Whole-cell biotransformation harnesses the metabolic machinery of living microorganisms to effect stereoselective transformations. In the context of (S)-(+)-3-hydroxytetrahydrofuran synthesis, engineered microbial strains can be employed to convert achiral or racemic precursors to the desired chiral product.

This approach offers the potential for high selectivity, scalability, and integration with renewable feedstocks. The use of whole cells obviates the need for enzyme isolation and purification, simplifying process development. Advances in metabolic engineering and synthetic biology have enabled the tailoring of microbial pathways for enhanced yield and selectivity.

Enzyme Engineering for Improved Stereoselectivity

The engineering of enzymes for improved stereoselectivity represents a frontier in biocatalytic synthesis. Directed evolution, site-directed mutagenesis, and computational design are employed to modify the active sites of enzymes, enhancing their selectivity for the desired enantiomer of (S)-(+)-3-hydroxytetrahydrofuran.

Research has demonstrated that engineered enzymes can achieve enantiomeric excesses exceeding 99 percent, with improved activity and stability under process conditions. The integration of enzyme engineering with high-throughput screening and process optimization accelerates the development of robust biocatalytic routes.

Table 3. Enzymatic and Biocatalytic Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran

| Method | Biocatalyst Type | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Lipase kinetic resolution | Immobilized lipase | up to 99 | 40–60 | [General] |

| Whole-cell biotransformation | Engineered microbe | >95 | 50–80 | [General] |

| Enzyme engineering | Mutant lipase/oxidase | >99 | 60–85 | [General] |

Industrial-Scale Synthetic Considerations

The translation of laboratory-scale synthetic methodologies to industrial-scale production of (S)-(+)-3-hydroxytetrahydrofuran entails a host of challenges and opportunities, including process development, cost optimization, and the adoption of green chemistry principles.

Process Development Challenges

Industrial-scale synthesis of (S)-(+)-3-hydroxytetrahydrofuran requires the development of robust, reproducible, and scalable processes. Key challenges include the control of stereochemistry, minimization of byproducts, and the management of heat and mass transfer in large reactors [2].

The selection of starting materials, reagents, and catalysts must balance cost, availability, and environmental impact. Process intensification strategies, such as continuous flow synthesis and in situ product removal, can enhance efficiency and scalability.

Cost-Effective Synthetic Routes

Cost-effectiveness is a paramount consideration in industrial synthesis. The use of inexpensive, readily available chiral substrates, efficient catalytic systems, and minimal purification steps can significantly reduce production costs [2] [3].

Recent innovations include the use of crude intermediates without purification, solvent-free cyclization, and the recycling of catalysts and solvents. These strategies not only lower costs but also improve process sustainability and reduce environmental footprint.

Green Chemistry Approaches

The adoption of green chemistry principles is increasingly important in the synthesis of (S)-(+)-3-hydroxytetrahydrofuran. Strategies include the use of renewable feedstocks, environmentally benign solvents, and catalytic rather than stoichiometric reagents [4].

Biomass-derived substrates, such as sugars and polyols, offer renewable alternatives to petrochemical feedstocks. The use of water or alcohols as solvents, as well as the minimization of hazardous reagents and waste, aligns with sustainable manufacturing goals. Process integration and energy-efficient operations further enhance the green credentials of industrial syntheses.

Table 4. Industrial-Scale Considerations for (S)-(+)-3-Hydroxytetrahydrofuran Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Reference |

|---|---|---|---|

| Optical purity | >95% | >99% | [2] [3] |

| Yield | 70–90% | 80–95% | [2] [3] |

| Solvent usage | Moderate | Minimized (solvent-free) | [2] [3] |

| Catalyst recycling | Limited | Extensive | [2] [3] |

| Renewable feedstocks | Occasional | Increasingly common | [4] |

(S)-(+)-3-Hydroxytetrahydrofuran represents a versatile chiral building block in organic synthesis, exhibiting diverse reactivity patterns that enable its transformation into numerous valuable derivatives. This comprehensive analysis examines the structural transformations and derivative chemistry of this important pharmaceutical intermediate, focusing on oxidative transformations, nucleophilic substitution reactions, and ring-opening processes.

Structural Transformations and Derivative Chemistry

Oxidative Transformations

The oxidative transformation of (S)-(+)-3-Hydroxytetrahydrofuran constitutes one of the most important synthetic pathways for accessing ketone derivatives and represents a fundamental approach to introducing carbonyl functionality into the tetrahydrofuran ring system [1] [2].

Conversion to 3-Oxo-Tetrahydrofuran

The conversion of (S)-(+)-3-Hydroxytetrahydrofuran to 3-oxotetrahydrofuran represents a classic secondary alcohol oxidation that can be achieved through numerous oxidative methodologies. Traditional oxidation approaches include the use of chromium-based reagents, where chromium trioxide in acidic medium provides yields of 75-90% under controlled conditions at 0-25°C [3] [4]. The reaction proceeds through the formation of a chromate ester intermediate, followed by elimination to yield the desired ketone product.

Potassium permanganate oxidation offers an alternative approach, though with moderate selectivity, achieving yields of 70-85% in aqueous solutions at room temperature to 50°C [1]. The permanganate oxidation mechanism involves the formation of a manganate ester intermediate, though overoxidation can occur under harsh conditions [5].

Dichromate oxidation under acidic conditions, particularly using sodium dichromate in sulfuric acid under reflux conditions, provides excellent yields of 80-95% with high selectivity for the ketone product [6]. This method has been extensively studied and represents a classical approach for the preparation of ketotetrahydrofuran derivatives.

Modern oxidative approaches include the use of pyridinium chlorochromate (PCC) in dichloromethane at room temperature, which provides yields of 70-85% with excellent chemoselectivity [7]. The Dess-Martin periodinane oxidation offers superior yields of 80-95% under mild conditions in dichloromethane at room temperature, with excellent selectivity and minimal side product formation [7].

The Swern oxidation protocol, employing dimethyl sulfoxide and oxalyl chloride at -78°C, provides yields of 75-90% with excellent selectivity and represents one of the most reliable methods for this transformation [7]. The mechanism involves the formation of a dimethyl sulfoxide-oxalyl chloride adduct, followed by alcohol activation and elimination.

Electrochemical oxidation using platinum electrodes in aqueous sulfuric acid provides yields of 70-85% with moderate selectivity [8]. The anodic oxidation proceeds through the formation of 2-hydroxytetrahydrofuran as an intermediate, which can be further oxidized to the desired ketone product.

TEMPO-Mediated Oxidation Methodologies

TEMPO-mediated oxidation represents one of the most significant advances in the selective oxidation of alcohols, offering exceptional chemoselectivity and functional group tolerance [9] [10] [11]. The 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) serves as a stable aminoxyl radical that can be oxidized to the corresponding oxoammonium cation, which acts as the active oxidizing species [12] [13].

The TEMPO/sodium hypochlorite system operates under basic conditions at pH 8.5-10.5, providing yields of 85-95% with excellent selectivity for the oxidation of (S)-(+)-3-Hydroxytetrahydrofuran to 3-oxotetrahydrofuran [10] [11]. The reaction proceeds through the formation of the oxoammonium salt, which subsequently oxidizes the secondary alcohol through a compact five-membered transition state under basic conditions [14].

The mechanism involves the initial oxidation of TEMPO by sodium hypochlorite to generate the oxoammonium cation (TEMPO+), which then oxidizes the alcohol substrate. The resulting hydroxylamine (TEMPO-H) is reoxidized by hypochlorite to regenerate the TEMPO radical, completing the catalytic cycle [9] [12].

The TEMPO/trichloroisocyanuric acid (TCCA) system represents a highly efficient oxidation protocol, achieving yields of 95% under mild conditions [4]. The reaction is conducted in dichloromethane at temperatures ranging from -5°C to room temperature, with reaction completion typically achieved within one hour [4]. This system offers advantages in terms of reaction rate and selectivity, making it particularly attractive for large-scale applications.

The TEMPO/phenyliodine diacetate system provides yields of 80-90% under neutral to slightly acidic conditions (pH 7.0-8.0) at temperatures of 20-40°C [14]. This system offers the advantage of producing relatively benign byproducts (iodobenzene and acetic acid) and can be operated without metallic salts.

Copper-catalyzed aerobic oxidation using TEMPO provides yields of 75-85% under mild conditions, utilizing molecular oxygen as the terminal oxidant [15]. The mechanism involves two separate half-reactions: catalyst oxidation, where copper(I) and TEMPO-H are oxidized by oxygen, and substrate oxidation, where the alcohol is oxidized by copper(II) and TEMPO [15].

The TEMPO/chlorine dioxide system offers excellent yields of 85-90% with outstanding selectivity [9]. The reaction proceeds through the formation of a charge-transfer complex between TEMPO and chlorine dioxide, promoting the conversion of TEMPO to the oxoammonium form through inner-sphere one-electron oxidation [9].

Iron(III) chloride/hydrogen peroxide systems using iron-containing clay catalysts provide yields of 70-80% under mild conditions at 50-66°C [3]. The dislodged iron oxide species formed by thermal treatment interact with hydrogen peroxide to generate active oxidizing species that promote the selective oxidation of the secondary alcohol.

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of (S)-(+)-3-Hydroxytetrahydrofuran represent a crucial class of transformations for introducing diverse functional groups at the 3-position of the tetrahydrofuran ring [16] . These reactions typically require activation of the hydroxyl group through conversion to a suitable leaving group, such as a tosylate or mesylate ester.

Displacement of Hydroxyl Group

The displacement of the hydroxyl group in (S)-(+)-3-Hydroxytetrahydrofuran proceeds through a two-step mechanism involving activation of the hydroxyl group followed by nucleophilic substitution [18] [19]. The initial activation step typically involves treatment with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine.

The mesylation reaction using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C provides yields of 85-95% for the formation of the corresponding mesylate ester [20]. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by elimination of the chloride ion to yield the activated substrate.

Tosylation using p-toluenesulfonyl chloride in pyridine at room temperature provides yields of 80-90% for the formation of the tosylate ester [16]. The tosylate group serves as an excellent leaving group for subsequent nucleophilic substitution reactions due to its resonance stabilization and weak basicity.

The stereochemical outcome of these reactions depends on the mechanism of substitution. SN2 reactions proceed with inversion of configuration, while SN1 reactions can lead to racemization or retention depending on the reaction conditions and the nature of the nucleophile [21] [22].

Halide nucleophiles, including chloride, bromide, and iodide, provide yields of 80-95% for the formation of the corresponding 3-halotetrahydrofuran derivatives . These reactions are typically conducted in aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from room temperature to 60°C.

Formation of Ethers and Esters

The formation of ethers from (S)-(+)-3-Hydroxytetrahydrofuran through nucleophilic substitution represents a versatile approach to accessing diversely substituted tetrahydrofuran derivatives [23] [24]. The Williamson ether synthesis, employing alkoxide nucleophiles, provides yields of 80-95% for the formation of ether linkages [24].

The reaction proceeds through an SN2 mechanism, requiring the use of primary or methyl halides as electrophiles to avoid elimination reactions [24]. The choice of solvent is critical, with aprotic solvents such as dimethylformamide or dimethyl sulfoxide being preferred to enhance nucleophilicity and suppress protic interference.

Phenoxide nucleophiles provide yields of 80-90% for the formation of aryl ether derivatives [25]. These reactions typically require basic conditions and aprotic solvents to enhance the nucleophilicity of the phenoxide ion and facilitate the substitution reaction.

Ester formation through nucleophilic substitution employs carboxylate nucleophiles, providing yields of 85-95% for the formation of ester linkages . Acetate nucleophiles in pyridine at room temperature provide yields of 90-95% for the formation of 3-acetoxytetrahydrofuran derivatives.

The reaction mechanism involves nucleophilic attack of the carboxylate ion on the activated carbon center, displacing the leaving group through an SN2 mechanism [26]. The stereochemical outcome depends on the configuration of the starting material and the reaction conditions.

Thiolate nucleophiles provide yields of 75-90% for the formation of thioether derivatives . These reactions are typically conducted in aprotic solvents at temperatures ranging from room temperature to 60°C, with careful control of reaction conditions to minimize oxidation of the sulfur nucleophile.

Azide nucleophiles provide yields of 85-95% for the formation of 3-azidotetrahydrofuran derivatives . The azide group serves as a versatile synthetic handle for further transformations, including reduction to amines or cycloaddition reactions to form triazoles.

Ring-Opening Reactions

The ring-opening reactions of (S)-(+)-3-Hydroxytetrahydrofuran represent a fundamental class of transformations that provide access to acyclic polyol derivatives and enable the installation of diverse functional groups through selective cleavage of the carbon-oxygen bond [27] [28] [29].

Reductive Ring Opening

Reductive ring opening of (S)-(+)-3-Hydroxytetrahydrofuran can be achieved through various methodologies, providing access to 1,4-butanediol derivatives with control over stereochemistry and functional group incorporation [30] [31]. Lithium aluminum hydride reduction in diethyl ether under reflux conditions provides yields of 90-95% for the formation of 1,4-butanediol [30].

The mechanism involves coordination of the lithium aluminum hydride to the oxygen atom of the tetrahydrofuran ring, followed by nucleophilic attack of the hydride ion on the carbon center adjacent to the oxygen [30]. The reaction proceeds through a concerted mechanism, resulting in clean cleavage of the carbon-oxygen bond.

Sodium borohydride in combination with aluminum chloride provides yields of 85-95% for the reductive ring opening in alcoholic solvents at room temperature [29]. This system offers milder conditions compared to lithium aluminum hydride and provides excellent chemoselectivity for the ring-opening reaction.

The lithium/boron trifluoride etherate system enables remarkably facile reductive opening at -78°C using an excess of lithium powder [31]. This method provides excellent yields and represents one of the most efficient approaches for the reductive cleavage of tetrahydrofuran rings.

Arene-catalyzed reductive lithiation using lithium powder in the presence of boron trifluoride etherate and catalytic amounts of aromatic compounds provides efficient ring opening under mild conditions [31]. The aromatic catalyst facilitates electron transfer from lithium to the substrate, enabling the ring-opening reaction to proceed at low temperatures.

Nucleophilic Ring Opening

Nucleophilic ring opening of (S)-(+)-3-Hydroxytetrahydrofuran provides access to functionalized alcohols through selective cleavage of the carbon-oxygen bond [32] [27] [28]. Acid-catalyzed ring opening using hydrochloric acid provides yields of 85-95% for the formation of 4-chloro-1-butanol [33].

The mechanism involves protonation of the oxygen atom, followed by nucleophilic attack of the chloride ion on the carbon center [33]. The reaction proceeds through an SN2 mechanism, resulting in inversion of configuration at the reaction center.

Lewis acid-catalyzed ring opening using boron trifluoride etherate provides yields of 80-90% for the formation of 4-fluoro-1-butanol under anhydrous conditions at temperatures ranging from -20°C to room temperature [27]. The Lewis acid coordinates to the oxygen atom, activating the carbon-oxygen bond for nucleophilic attack.

Frustrated Lewis Pair (FLP) mediated ring opening represents a novel approach for the activation of tetrahydrofuran rings [27]. Theoretical studies indicate that aluminum/phosphorus-based FLPs featuring the dimethylxanthene scaffold can achieve ring opening with activation barriers of 29.6 kcal/mol, making this transformation energetically feasible.

The FLP mechanism involves cooperative activation of the tetrahydrofuran ring through simultaneous interaction with both the Lewis acid and Lewis base components [27]. The reaction proceeds through a concerted mechanism, with the phosphorus center acting as a nucleophile and the aluminum center providing electrophilic activation.

Grignard reagents provide yields of 75-90% for nucleophilic ring opening, generating 1-butanol derivatives with incorporation of the organic fragment from the Grignard reagent [27]. These reactions are typically conducted in ethereal solvents at temperatures ranging from 0°C to room temperature.

Electrochemical ring opening using aqueous electrolytes provides yields of 60-80% for the formation of ring-opened alcohol derivatives [28]. The mechanism involves electron transfer to the substrate, followed by nucleophilic attack of water or hydroxide ion on the activated carbon center.

Enzymatic ring opening using specific enzymes provides yields of 80-95% with excellent selectivity for the formation of specific alcohol derivatives [29]. These reactions are typically conducted in aqueous buffer solutions at physiological temperatures and offer advantages in terms of selectivity and environmental compatibility.

Thermal ring opening at elevated temperatures (150-200°C) provides yields of 40-70% for the formation of elimination products [29]. This approach typically results in the formation of alkene derivatives through concurrent dehydration reactions.

The ring-opening reactions of (S)-(+)-3-Hydroxytetrahydrofuran demonstrate remarkable versatility in synthetic applications, enabling access to diverse structural motifs through selective cleavage of the carbon-oxygen bond. The choice of reaction conditions and reagents allows for precise control over the stereochemical outcome and functional group incorporation, making these transformations valuable tools in organic synthesis.

The comprehensive understanding of these structural transformations and derivative chemistry provides a foundation for the rational design of synthetic routes to complex molecules incorporating the tetrahydrofuran motif. The combination of oxidative transformations, nucleophilic substitution reactions, and ring-opening processes enables access to a vast array of derivatives with diverse biological and pharmaceutical applications.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant